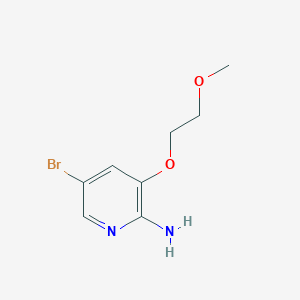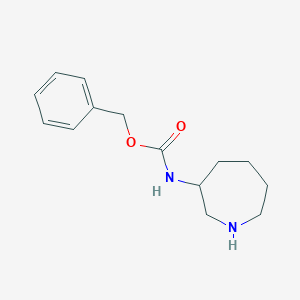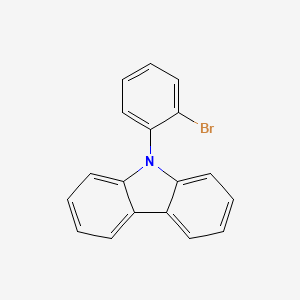
9-(2-Bromophényl)-9H-carbazole
Vue d'ensemble
Description
“9-(2-Bromophenyl)-9H-carbazole” is a chemical compound with the molecular formula C18H12BrN . It is used as a building block in the synthesis of various organic compounds, such as OLED materials, dyes, and pharmaceutical intermediates .
Synthesis Analysis
The synthesis of “9-(2-Bromophenyl)-9H-carbazole” can be achieved by reacting bromine with o-toluenesulfonamide in the presence of a catalyst such as aluminum chloride or iron chloride . The compound can be characterized by spectroscopic methods such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry .Molecular Structure Analysis
The molecular structure of “9-(2-Bromophenyl)-9H-carbazole” is characterized by a carbazole core with a bromophenyl group at the 9-position . The detailed molecular structure showed that the bicyclic subunit is planar .Physical And Chemical Properties Analysis
“9-(2-Bromophenyl)-9H-carbazole” is a solid at room temperature . It has a molecular weight of 322.21 g/mol . The compound is white to almost white in color and appears as a powder or crystal .Applications De Recherche Scientifique
Agents antimicrobiens
Les dérivés du 9-(2-Bromophényl)-9H-carbazole ont été étudiés pour leur potentiel en tant qu'agents antimicrobiens. La recherche indique que certains dérivés présentent une activité prometteuse contre les espèces bactériennes (Gram-positives et Gram-négatives) et fongiques. Ceci est particulièrement significatif dans le contexte de la résistance croissante aux antimicrobiens, nécessitant le développement de nouvelles molécules avec de nouveaux modes d'action pour traiter les infections .
Activité anticancéreuse
Les composés dérivés du this compound ont montré des propriétés anticancéreuses, en particulier contre les lignées cellulaires du cancer du sein. Les effets antiprolifératifs de ces composés en font des candidats potentiels pour le traitement du cancer, relevant le défi de la résistance aux médicaments dans les cellules cancéreuses .
Études d'amarrage moléculaire
Des études d'amarrage moléculaire des dérivés du this compound ont été menées pour comprendre leurs modes de liaison avec les récepteurs. Cette approche informatique aide à identifier le potentiel de ces composés à être utilisés comme composés de tête pour la conception rationnelle de médicaments, fournissant des informations sur leurs interactions au niveau moléculaire .
Synthèse d'alcaloïdes
Le composé a été utilisé dans la synthèse totale de divers alcaloïdes, tels que la Telisatine A, la Telisatine B et la Lettowianthine. Ces alcaloïdes ont une variété d'activités biologiques et se trouvent dans la nature. Les voies de synthèse impliquant des dérivés du this compound contribuent au domaine de la chimie médicinale en fournissant l'accès à des produits naturels complexes .
Propriétés antibactériennes et anti-biofilm
La recherche sur les dérivés de la nicotinamide du this compound a révélé leurs propriétés antibactériennes et anti-biofilm. Ces propriétés sont cruciales dans la lutte contre les infections bactériennes et la prévention de la formation de biofilm, qui est un mécanisme de résistance courant chez les agents pathogènes .
Études pharmacologiques
Les activités pharmacologiques des dérivés du this compound sont explorées, en mettant l'accent sur leurs effets antimicrobiens et antiprolifératifs. Ces études sont essentielles à la découverte et au développement de nouveaux agents thérapeutiques .
Lutte contre la résistance aux médicaments
Les dérivés du this compound sont étudiés pour leur rôle dans la lutte contre la résistance aux médicaments dans les infections microbiennes et le cancer. Le développement de nouveaux médicaments à partir de ces dérivés pourrait fournir des traitements alternatifs pour les souches résistantes d'agents pathogènes et de cellules cancéreuses .
Safety and Hazards
“9-(2-Bromophenyl)-9H-carbazole” may cause skin irritation, serious eye irritation, and may cause long-lasting harmful effects to aquatic life . It is recommended to avoid release to the environment, wash skin thoroughly after handling, and wear protective gloves, eye protection, and face protection .
Orientations Futures
The applications of “9-(2-Bromophenyl)-9H-carbazole” are vast. It is commonly used as a building block in the synthesis of various organic compounds, such as OLED materials, dyes, and pharmaceutical intermediates . It is also used in the production of high-performance polymers, which are utilized in the aerospace and automotive industries .
Mécanisme D'action
Target of Action
Carbazole compounds are a class of organic compounds that are often used in the development of pharmaceuticals and dyes due to their unique chemical properties
Mode of Action
Carbazole compounds are often involved in interactions with various enzymes and receptors due to their aromatic structure .
Biochemical Pathways
Without specific information on “9-(2-Bromophenyl)-9H-carbazole”, it’s difficult to determine the exact biochemical pathways it might affect. Carbazole compounds can participate in various biochemical reactions, including those involving electron-rich systems due to their aromatic nature .
Pharmacokinetics
These properties can greatly vary among different carbazole compounds depending on their specific structures .
Result of Action
Carbazole compounds can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Propriétés
IUPAC Name |
9-(2-bromophenyl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN/c19-15-9-3-6-12-18(15)20-16-10-4-1-7-13(16)14-8-2-5-11-17(14)20/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWDVYIULXXMPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC=C4Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60732133 | |
| Record name | 9-(2-Bromophenyl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60732133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
902518-11-0 | |
| Record name | 9-(2-Bromophenyl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60732133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-(2-Bromophenyl)-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

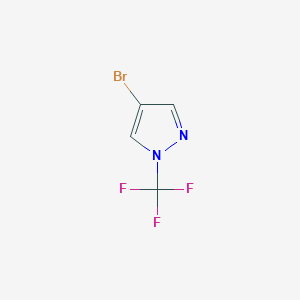

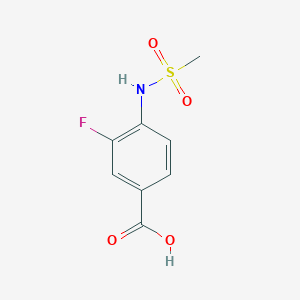
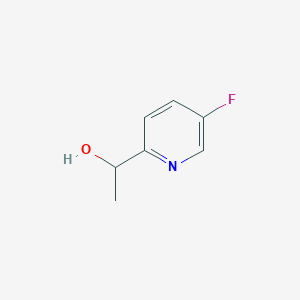

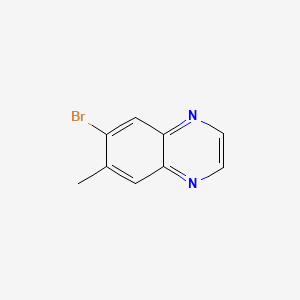

![[1,2,4]Triazolo[1,5-A]pyridine-6-carbonitrile](/img/structure/B1444399.png)

